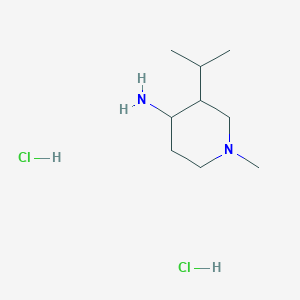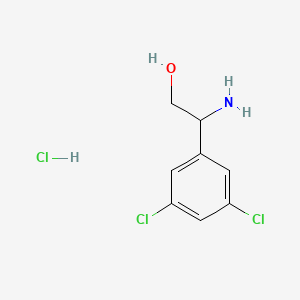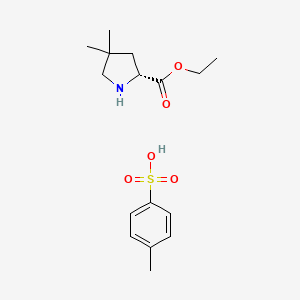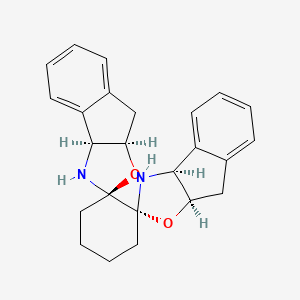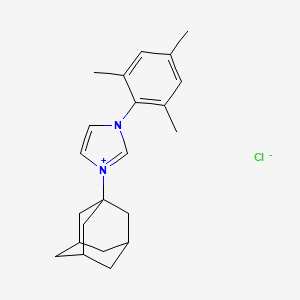
1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride is a compound that combines the structural features of both imidazolium and adamantyl groups. The imidazolium moiety is known for its stability and ability to form ionic liquids, while the adamantyl group is recognized for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride typically involves the reaction of 1-(2,4,6-trimethylphenyl)imidazole with an adamantyl halide under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium salts.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts, while reduction can produce reduced imidazolium derivatives. Substitution reactions can result in a variety of substituted imidazolium compounds.
科学的研究の応用
1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of ionic liquids, which have applications in catalysis, electrochemistry, and material science.
Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, especially in the design of antiviral and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and nanocomposites, due to its stability and functional properties.
作用機序
The mechanism of action of 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride involves its interaction with molecular targets through ionic and hydrophobic interactions. The imidazolium moiety can form ionic bonds with negatively charged sites, while the adamantyl group can engage in hydrophobic interactions with nonpolar regions of the target molecules. These interactions can influence the compound’s binding affinity and specificity, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-(2,4,6-Trimethylphenyl)imidazole: Lacks the adamantyl group, resulting in different physical and chemical properties.
1-Adamantylimidazole: Contains the adamantyl group but lacks the 2,4,6-trimethylphenyl moiety, leading to variations in reactivity and stability.
1-(2,4,6-Trimethylphenyl)-3-methylimidazolium chloride: Similar structure but with a methyl group instead of the adamantyl group, affecting its bulkiness and interaction capabilities.
Uniqueness
1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride is unique due to the combination of the bulky adamantyl group and the stable imidazolium moiety. This combination imparts distinct physical and chemical properties, such as enhanced stability, rigidity, and the ability to form ionic liquids. These characteristics make it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N2.ClH/c1-15-6-16(2)21(17(3)7-15)23-4-5-24(14-23)22-11-18-8-19(12-22)10-20(9-18)13-22;/h4-7,14,18-20H,8-13H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJSHXRDCKLAKW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
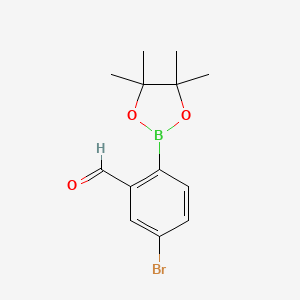


![tert-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)
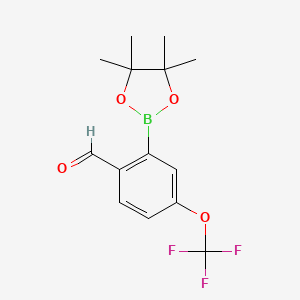
![Methyl[(oxan-3-yl)methyl]amine hydrochloride](/img/structure/B6307148.png)
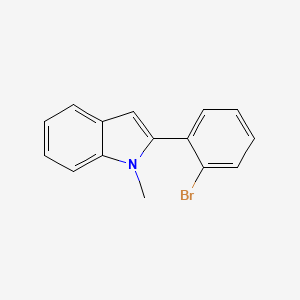
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
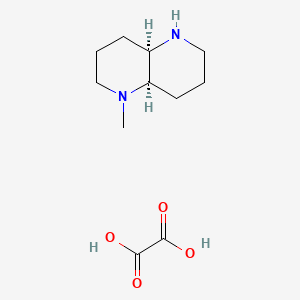
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide](/img/structure/B6307187.png)
